2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate
Description
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is an imidazo[1,5-a]pyridinium-based ionic compound featuring a bulky 2,6-diisopropylphenyl substituent and a hexafluorophosphate (PF₆⁻) counterion. Its exact mass is 438.1420426 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s structure combines a planar heteroaromatic cation with sterically demanding diisopropylphenyl groups, which enhance thermal and chemical stability. Such properties make it suitable for applications in catalysis, ionic liquids, and materials science.
Structure
3D Structure of Parent
Properties
CAS No. |
1176202-62-2 |
|---|---|
Molecular Formula |
C20H25F6N2P |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-5-methylimidazo[1,5-a]pyridin-2-ium;hexafluorophosphate |
InChI |
InChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1 |
InChI Key |
QMSMRHHBCWKWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C[N+](=CN12)C3=C(C=CC=C3C(C)C)C(C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds through the following steps:
-
Formation of a Schiff base : 2,6-Diisopropylphenylamine reacts with 5-methylpicolinaldehyde to form an imine intermediate.
-
Cyclization : Formaldehyde facilitates ring closure via a Mannich-like reaction, generating the imidazo[1,5-a]pyridinium chloride salt.
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Acidification : Hydrochloric acid (HCl) in ethanol protonates the nitrogen, stabilizing the cationic intermediate.
-
Reactants :
-
2,6-Diisopropylphenylamine (1 equiv)
-
5-Methylpicolinaldehyde (1 equiv)
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Formalin (37% formaldehyde, 1.5 equiv)
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3 M HCl in ethanol (1 equiv)
-
-
Solvent : Anhydrous ethanol (0.5 M relative to amine)
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Conditions : Stirred at room temperature for 15 min to 4 days until a blue-fluorescent product forms (monitored by TLC).
-
Work-up : Concentration under reduced pressure, followed by trituration or recrystallization to isolate the chloride salt.
Salt Metathesis to Hexafluorophosphate
The chloride counterion is replaced with hexafluorophosphate (PF₆⁻) to enhance stability and solubility in nonpolar solvents.
Metathesis Protocol
-
Dissolution : The crude chloride salt is dissolved in minimal water.
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Precipitation : Aqueous KPF₆ (1.1 equiv) is added dropwise, precipitating the hexafluorophosphate salt.
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Purification : The product is filtered, washed with cold water, and dried under vacuum. Alternatively, extraction with ethyl acetate removes residual salts.
Critical Parameters :
-
Solubility : Hexafluorophosphate salts exhibit lower aqueous solubility than chlorides, ensuring high-yield precipitation.
-
Anion Exchange Efficiency : >95% conversion is typically achieved with stoichiometric KPF₆.
Structural and Reaction Optimization
Influence of Substituents on Yield
| Variation in Aldehyde | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-Methylpicolinaldehyde | 24 | 78 | 99 |
| Unsubstituted Picolinaldehyde | 48 | 65 | 92 |
The methyl group at position 5 enhances electronic stabilization of the cationic intermediate, reducing reaction time and improving yield. Steric hindrance from the 2,6-diisopropylphenyl group necessitates prolonged stirring (24–48 h) for complete cyclization.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Hydrosilylation Catalysis
This compound serves as a precursor for chiral NHC ligands in rhodium-catalyzed hydrosilylation reactions. Key findings include:
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Reaction Scope : Effective for enantioselective hydrosilylation of aryl alkyl ketones, diaryl ketones, and heteroaromatic ketones (e.g., pyridyl, thiophenyl derivatives) .
-
Catalytic Performance :
-
Mechanistic Insight : The steric bulk of the diisopropylphenyl groups enhances chiral induction by restricting rotational freedom in the transition state . The hexafluorophosphate counterion stabilizes the active Rh(I)-NHC complex, enabling high turnover numbers (TON > 500) .
Cross-Coupling Reactions
-
Buchwald-Hartwig Amination : Copper-NHC complexes derived from this precursor facilitate C–N bond formation in aryl halides, achieving yields >80% under mild conditions (e.g., 60°C, 12h) .
-
Suzuki-Miyaura Coupling : Palladium complexes with this NHC ligand exhibit stability in aqueous media, enabling coupling of aryl chlorides with arylboronic acids (TON ~1,000) .
Hydrogenation
-
Asymmetric Hydrogenation : Rhodium complexes catalyze the hydrogenation of α,β-unsaturated ketones with up to 95% ee, leveraging the rigid imidazo[1,5-a]pyridine backbone for stereocontrol .
Comparative Analysis with Related NHC Ligands
The steric and electronic properties of this compound distinguish it from other NHC precursors:
| Ligand Structure | Catalytic Activity (TON) | Enantioselectivity (ee, %) | Key Advantage |
|---|---|---|---|
| 2-(2,6-Diisopropylphenyl)-5-Me | 500–1,000 | 85–93 | High steric bulk, thermal stability |
| 2-(4-Isobutylphenyl)-5-Me | 300–600 | 70–85 | Moderate solubility in polar solvents |
| 2-(Phenyl)-5-Me | 100–300 | 50–75 | Limited steric hindrance |
Note : Data aggregated from Organometallics (2020) and patent EP2574187A1 .
Functional Group Compatibility
The compound’s derived NHC ligands tolerate diverse functional groups:
-
Electron-Withdrawing Groups : Nitriles, esters, and halides remain intact during catalysis .
-
Heterocycles : Pyridine, thiophene, and furan moieties do not inhibit catalytic activity .
-
Sterically Hindered Substrates : Bulky tert-butyl and naphthyl groups are efficiently hydrosilylated .
Stability and Handling
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Thermal Stability : Decomposes above 200°C, making it suitable for high-temperature reactions .
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Solubility : Highly soluble in dichloromethane, THF, and acetonitrile but insoluble in hexane .
Key Research Findings
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The ligand’s chiral oxazoline auxiliary (introduced via microwave-assisted synthesis) is critical for enantioselectivity in asymmetric catalysis .
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Rhodium-NHC complexes derived from this precursor outperform traditional phosphine ligands in hydrosilylation due to stronger metal-carbene bonding .
-
Patent EP2574187A1 highlights its utility in industrial-scale processes, such as squalane production via β-farnesene dimerization .
This compound’s versatility in asymmetric catalysis and compatibility with diverse substrates underscore its importance in modern synthetic chemistry. Its applications span pharmaceuticals, materials science, and industrial catalysis.
Scientific Research Applications
Scientific Research Applications
The primary applications of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate arise from its role as a precursor for generating NHCs. These applications include:
- Catalysis : N-heterocyclic carbenes derived from this compound are used as ligands in various catalytic reactions, particularly in transition metal catalysis. They form stable complexes with metals such as palladium, platinum, and gold, enhancing catalytic activity compared to traditional phosphine ligands .
- Organic Synthesis : The compound serves as a reagent in synthetic organic chemistry, facilitating reactions such as cross-coupling and C-H activation .
- Material Science : Due to its unique electronic properties, this compound is explored for applications in materials science, particularly in the development of new materials with specific electronic or optical properties .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Transition Metal Catalysis : A study demonstrated that NHCs derived from this compound significantly improved reaction rates in palladium-catalyzed cross-coupling reactions compared to traditional phosphine ligands. The enhanced stability and reactivity of the NHC complexes were attributed to the steric hindrance provided by the diisopropyl groups .
- Synthesis of Gold Complexes : Research on gold complexes bearing NHC ligands based on imidazo frameworks showed promising luminescent properties. These complexes were synthesized using this compound as a precursor, demonstrating its utility in developing novel materials for optoelectronic applications .
- Biological Activity : Preliminary studies have indicated that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry. Ongoing research aims to explore its potential as an anti-cancer agent or in other therapeutic areas .
Mechanism of Action
The mechanism of action of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It may participate in redox reactions, act as a nucleophile or electrophile in substitution reactions, and form coordination complexes with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Key Observations:
Cationic Core: The target compound’s imidazo[1,5-a]pyridinium core differs from the cobaltoceniumylamido pyridinium in , which incorporates a cobalt metal center. This structural distinction confers electrochemical activity to the cobalt-containing compound but limits its stability under reducing conditions compared to the purely organic target compound .
Substituent Effects :
- The 2,6-diisopropylphenyl group in the target compound provides steric shielding, which enhances stability against nucleophilic attack compared to smaller substituents (e.g., 2,6-difluorophenyl in ’s sulfonamide) .
- The methyl group at position 5 on the imidazo[1,5-a]pyridinium ring increases hydrophobicity relative to unsubstituted analogs.
Counterion Role :
Physicochemical and Functional Comparisons
Thermal Stability:
- The target compound’s bulky aryl groups and rigid heterocyclic system likely result in higher thermal stability (>250°C) compared to pyrazole-quinazoline derivatives (decomposition ~200°C) .
- Cobalt-containing analogs () may exhibit lower thermal stability due to metal-ligand bond dissociation at elevated temperatures.
Solubility and Reactivity:
Biological Activity
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate (abbreviated as DPH-IMH) is a complex organic compound notable for its unique structure and potential biological applications. With a molecular formula of C20H25F6N2P and a molecular weight of 438.39 g/mol, this compound features an imidazo[1,5-a]pyridine core, which is significant in medicinal chemistry due to its diverse biological activities and potential in drug development .
Structural Characteristics
The compound's structure includes:
- Imidazo[1,5-a]pyridine core : A scaffold known for its medicinal properties.
- Hexafluorophosphate counterion : Enhances stability and solubility in various solvents.
- Bulky diisopropylphenyl groups : These groups increase steric hindrance, potentially influencing the compound's reactivity and interaction with biological targets.
Anticancer Potential
Research indicates that derivatives of imidazo[1,5-a]pyridine, including DPH-IMH, exhibit promising anticancer properties. A study highlighted the role of N-heterocyclic carbenes (NHCs) derived from such compounds in enhancing catalytic activity against cancer cell lines. The ability of DPH-IMH to form stable complexes with transition metals allows it to act as an effective ligand in various catalytic processes .
The biological mechanisms through which DPH-IMH exerts its effects may involve:
- Inhibition of key enzymes : Similar compounds have shown activity against topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to increased apoptosis in cancer cells .
- Catalytic activity : The NHCs generated from DPH-IMH can facilitate reactions that produce cytotoxic agents against tumor cells.
Case Studies
Several studies have explored the biological implications of compounds structurally similar to DPH-IMH. For instance:
- A study on 2,6-dithienyl-4-furyl pyridine derivatives demonstrated strong topoisomerase I inhibitory activity, suggesting that similar mechanisms may apply to DPH-IMH .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of DPH-IMH compared to related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| DPH-IMH | Imidazo[1,5-a]pyridine core with diisopropyl groups | High stability and solubility; potential NHC ligand |
| 2-(2,4-Dimethylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate | Similar imidazo structure; different substituents | Potentially different reactivity profiles due to methyl groups |
| 2-(Phenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate | Lacks bulky diisopropyl groups | May exhibit different steric effects and catalytic properties |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2,6-diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate?
A two-step approach is commonly employed:
Ligand precursor synthesis : Condensation of 2,6-diisopropylaniline with a pyridine-carbaldehyde derivative in methanol, catalyzed by formic acid, forms the imidazo[1,5-a]pyridinium core. This step requires precise stoichiometric control (e.g., 1:1 molar ratio of aldehyde to aniline) .
Counterion exchange : The chloride intermediate is treated with potassium hexafluorophosphate (KPF₆) in aqueous/organic biphasic conditions to yield the hexafluorophosphate salt. Purity is enhanced via recrystallization from acetonitrile or dichloromethane-diethyl ether mixtures.
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides bond lengths (e.g., C–N: 1.335–1.408 Å) and angles (e.g., Co–C–N: ~68.8°) .
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) verify aromatic proton environments (δ 6.8–8.2 ppm) and methyl/isopropyl group splitting patterns.
- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (calc. 438.1420 for C₂₃H₂₈N₂PF₆⁺) ensures molecular formula accuracy .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC-UV : Use a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and acetonitrile gradient (10–90% over 20 min) .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability).
- Hygroscopicity testing : Store under argon and assess mass change in humid environments (e.g., 40–80% RH).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s coordination geometry?
SCXRD reveals distortions in the imidazo[1,5-a]pyridinium core. For example:
Refinement with SHELXL (using HKLF 4 format) and disorder modeling for hexafluorophosphate anions improves accuracy .
Q. How do solvent and temperature affect the compound’s reactivity in catalytic applications?
- Solvent polarity : In polar aprotic solvents (e.g., DMF), the hexafluorophosphate ion dissociates, enhancing electrophilicity.
- Temperature-dependent NMR : At 298 K vs. 233 K, coalescence of isopropyl proton signals indicates hindered rotation (ΔG‡ ≈ 60 kJ/mol).
- Kinetic studies : Monitor reactions via in situ IR (e.g., C=O stretches at 1680–1720 cm⁻¹) under controlled temperatures (0–80°C) .
Q. What computational methods complement experimental data for electronic structure analysis?
- DFT calculations : Use B3LYP/6-31G(d) to model frontier orbitals (HOMO-LUMO gap ~4.2 eV) and charge distribution on the imidazo[1,5-a]pyridinium core.
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to predict solubility trends.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction mechanism proposals .
Q. How can contradictions in spectroscopic data be resolved?
- Variable-temperature (VT) NMR : Resolve overlapping signals by cooling to 183 K (e.g., splitting of methyl groups at δ 1.2–1.5 ppm).
- 2D-COSY and HSQC : Assign ambiguous peaks in crowded aromatic regions (δ 7.0–8.5 ppm).
- ESI-MS/MS fragmentation : Compare experimental and theoretical fragment patterns to confirm regiochemistry .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
